Eucalyptol

Description

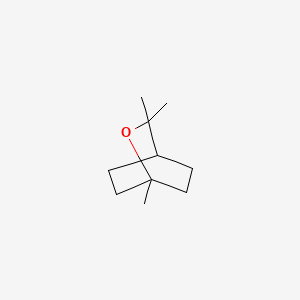

Structure

3D Structure

Properties

IUPAC Name |

1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)8-4-6-10(3,11-9)7-5-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEGYLXZBRQIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(O1)(CC2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Record name | 1,8-CINEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020616 | |

| Record name | 1,8-Cineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,8-cineol is a colorless liquid with a camphor-like odor. Spicy cooling taste. (NTP, 1992), Colorless liquid; [Merck Index], Colorless mobile liquid; camphor like aroma | |

| Record name | 1,8-CINEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Eucalyptol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Eucalyptol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1243/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

349 to 351 °F at 760 mmHg (NTP, 1992), 176 °C, Specific gravity: 0.921-0.923 at 25 °C/25 °C; BP: 176-177 °C | |

| Record name | 1,8-CINEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Eucalyptol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03852 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CINEOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

49 °C (120 °F) - closed cup | |

| Record name | CINEOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (<1 mg/ml at 68 °F) (NTP, 1992), In water, 3.50X10+3 mg/L at 21 °C, Miscible with ether, alcohol, chloroform, glacial acetic acid, and fixed or volatile oils, Soluble in alcohols, most fixed oils, glycerin, propylene glycol; 1:5 in 60% alcohol, Soluble in ethanol, ethyl ether; slightly soluble in carbon tetrachloride, Insoluble in water; miscible in oils, soluble (in ethanol) | |

| Record name | 1,8-CINEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Eucalyptol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03852 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CINEOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Eucalyptol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1243/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.921 to 0.923 (NTP, 1992), 0.9267 g/cu cm at 20 °C, 0.921-0.924 | |

| Record name | 1,8-CINEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CINEOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Eucalyptol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1243/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.9 [mmHg], 1.90 mm Hg at 25 °C | |

| Record name | Eucalyptol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CINEOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid or oil, Colorless mobile liquid, Colorless essential oil, Colorless liquid | |

CAS No. |

470-82-6 | |

| Record name | 1,8-CINEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,8-Cineole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eucalyptol [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eucalyptol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03852 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eucalyptol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Eucalyptol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,8-Cineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cineole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EUCALYPTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV6J6604TK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CINEOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

34.7 °F (NTP, 1992), 1.5 °C | |

| Record name | 1,8-CINEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20035 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Eucalyptol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03852 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CINEOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Eucalyptol's Mechanism of Action in Respiratory Diseases: A Technical Guide for Researchers

Introduction: Re-evaluating a Traditional Remedy Through a Modern Mechanistic Lens

Eucalyptol, also known as 1,8-cineole, is a natural monoterpene and the principal active component of eucalyptus oil.[1] For centuries, it has been a cornerstone of traditional medicine for treating respiratory ailments.[2][3] Modern scientific investigation is now providing a robust molecular framework to support these empirical observations, revealing a multi-faceted mechanism of action that positions eucalyptol as a compelling therapeutic candidate for chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core mechanisms through which eucalyptol exerts its therapeutic effects on the respiratory system. We will delve into its potent anti-inflammatory, antioxidant, mucolytic, and bronchodilatory properties, supported by experimental evidence and detailed protocols to facilitate further research in this promising field.

The Anti-Inflammatory Cascade: Targeting Key Signaling Hubs

Chronic inflammation is a hallmark of many respiratory diseases, characterized by the infiltration of inflammatory cells and the overproduction of pro-inflammatory mediators. Eucalyptol has demonstrated significant anti-inflammatory activity by modulating critical intracellular signaling pathways.[4]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Eucalyptol has been shown to effectively suppress NF-κB activation.[4] Mechanistically, eucalyptol inhibits the nuclear translocation of the p65 subunit of NF-κB.[5][6] This action appears to be independent of IκB kinase (IKK) and is associated with an increase in the protein levels of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5][7] By preventing the translocation of p65 to the nucleus, eucalyptol effectively blocks the transcription of a wide array of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[8][9]

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), are also crucial in the inflammatory response. Eucalyptol has been found to reduce the phosphorylation of ERK1/2 and p38 MAPKs, thereby dampening downstream inflammatory signaling.[10] The inhibition of these kinases contributes to the reduced production of pro-inflammatory mediators.

Quantitative Impact on Cytokine Production

In vitro studies have quantified the inhibitory effects of eucalyptol on cytokine production in human monocytes. These findings provide valuable dose-response data for researchers.

| Cytokine | Eucalyptol Concentration (M) | % Inhibition in Monocytes | Reference |

| TNF-α | 10-5 | 99% | [8] |

| IL-1β | 10-5 | 84% | [8] |

| IL-6 | 10-5 | 76% | [8] |

| IL-8 | 10-5 | 65% | [8] |

| TNF-α | 10-6 | 77% | [8] |

| IL-1β | 10-6 | 61% | [8] |

Combating Oxidative Stress: A Key Antioxidant Role

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a major contributor to lung damage in respiratory diseases. Eucalyptol exhibits significant antioxidant properties.

Scavenging of Reactive Oxygen Species and Modulation of Antioxidant Enzymes

Eucalyptol has been shown to reduce the levels of ROS and malondialdehyde (MDA), a marker of lipid peroxidation.[7] Furthermore, it can modulate the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase, enhancing the cellular defense against oxidative damage.[7]

Mucolytic and Mucociliary Clearance: Restoring Airway Hygiene

Excessive mucus production and impaired mucociliary clearance are characteristic features of chronic bronchitis and COPD, leading to airway obstruction and recurrent infections. Eucalyptol acts as an effective mucolytic agent.

Downregulation of Mucin Gene Expression

Eucalyptol has been demonstrated to suppress the expression of the MUC5AC gene, a major mucin gene that is overexpressed in the airways of patients with chronic respiratory diseases.[11] By reducing MUC5AC expression, eucalyptol can decrease mucus viscosity and improve its clearance from the airways.

Bronchodilatory Effects: Easing the Breath

Airway hyperresponsiveness and bronchoconstriction are key features of asthma and can also be present in COPD. Eucalyptol exhibits bronchodilatory properties by inducing relaxation of the airway smooth muscle.[8][10]

Clinical Evidence of Improved Lung Function

A placebo-controlled, double-blind clinical trial in patients with stable COPD demonstrated that concomitant therapy with eucalyptol (200 mg, three times daily for 6 months) resulted in a notable improvement in lung function.[2][12] Specifically, the mean Forced Expiratory Volume in 1 second (FEV1) increased by 78 ml (4.7%) in the eucalyptol-treated group.[2]

Sensory Modulation: The Role of TRP Channels

Transient Receptor Potential (TRP) channels are a group of ion channels that play a crucial role in sensory perception, including the sensation of temperature and irritants in the airways. Eucalyptol is known to activate TRPM8, a channel that is also activated by cold and menthol.[12][13] The activation of TRPM8 on sensory nerves may contribute to the sensation of improved airflow and may also have indirect anti-inflammatory effects.[13]

Experimental Protocols for In Vitro and Ex Vivo Analysis

To facilitate further research into the mechanisms of eucalyptol, this section provides detailed, step-by-step methodologies for key experiments.

Assessment of NF-κB p65 Nuclear Translocation by Immunofluorescence

Protocol:

-

Cell Culture: Seed respiratory epithelial cells (e.g., BEAS-2B or A549) onto sterile glass coverslips in a 24-well plate and culture until they reach 70-80% confluency.

-

Treatment: Pre-treat the cells with various concentrations of eucalyptol for a specified time (e.g., 1-2 hours) before stimulating with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 30-60 minutes.

-

Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block non-specific binding sites with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the p65 subunit of NF-κB (diluted in 1% BSA in PBS) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash with PBS and counterstain the nuclei with 4',6-diamidino-2-phenylindole (DAPI) for 5 minutes.

-

Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides with an anti-fade mounting medium, and visualize using a fluorescence microscope.

-

Image Analysis: Capture images and quantify the fluorescence intensity of p65 in the nucleus and cytoplasm to determine the extent of nuclear translocation.

Analysis of MAPK Phosphorylation by Western Blotting

Protocol:

-

Cell Lysis: After treatment with eucalyptol and an inflammatory stimulus, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK1/2 and p38 MAPK overnight at 4°C. Subsequently, probe a separate membrane or strip and re-probe the same membrane with antibodies against the total forms of these proteins to serve as loading controls.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to the total protein levels.

Measurement of MUC5AC mRNA Expression by RT-qPCR

Protocol:

-

RNA Extraction: Following treatment with eucalyptol and a relevant stimulus, extract total RNA from the respiratory epithelial cells using a suitable RNA isolation kit.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, gene-specific primers for MUC5AC, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. Use a SYBR Green or probe-based detection method.

-

Data Analysis: Calculate the relative expression of MUC5AC mRNA using the ΔΔCt method, normalizing the data to the housekeeping gene and comparing the treated samples to the untreated controls.

Conclusion and Future Directions

The body of evidence strongly supports the therapeutic potential of eucalyptol in the management of chronic respiratory diseases. Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, mucolytic, and bronchodilatory effects, makes it an attractive candidate for further drug development, either as a standalone therapy or as an adjunct to existing treatments.

Future research should focus on elucidating the upstream molecular targets of eucalyptol within the NF-κB and MAPK pathways, exploring its effects on other inflammatory and immune cells in the respiratory tract, and conducting well-designed clinical trials to further validate its efficacy and safety in larger patient populations. The development of novel delivery systems, such as nanoformulations, could also enhance the bioavailability and therapeutic efficacy of eucalyptol in the lungs.

References

-

a systematic review of eucalyptol as an innovative therapeutic agent for respiratory diseases. (n.d.). Retrieved from [Link]

-

Worth, H., Schacher, C., & Dethlefsen, U. (2009). Concomitant therapy with Cineole (Eucalyptole) reduces exacerbations in COPD: A placebo-controlled double-blind trial. Respiratory Research, 10(1), 69. Retrieved from [Link]

-

Galan, D. M., Ezeudu, N. E., Garcia, J., Geronimo, C. A., Berry, N. M., & Malcolm, B. J. (2020). Eucalyptol (1,8-cineole): an underutilized ally in respiratory disorders? Journal of Essential Oil Research, 32(2), 103-110. Retrieved from [Link]

-

Eucalyptol (1,8-cineole): an underutilized ally in respiratory disorders? - CABI Digital Library. (n.d.). Retrieved from [Link]

-

Lin, R. L., & Lee, L. Y. (2015). TRP channels in airway sensory nerves. Current opinion in pharmacology, 22, 19-26. Retrieved from [Link]

-

Juergens, L. J., & Juergens, U. R. (2020). New Perspectives for Mucolytic, Anti-inflammatory and Adjunctive Therapy with 1,8-Cineole in COPD and Asthma: Review on the New Therapeutic Approach. Advances in therapy, 37(5), 1-15. Retrieved from [Link]

-

Caceres, A. I., Liu, B., Jabba, S. V., D'Amours, M., & Jordt, S. E. (2017). Transient Receptor Potential Cation Channel Subfamily M Member 8 channels mediate the anti-inflammatory effects of eucalyptol. British journal of pharmacology, 174(10), 1063-1077. Retrieved from [Link]

-

Greiner, J. F., Kaltschmidt, B., & Kaltschmidt, C. (2013). 1,8-Cineol inhibits nuclear translocation of NF-κB p65 and NF-κB-dependent transcriptional activity. Biochimica et Biophysica Acta (BBA)-General Subjects, 1830(10), 4725-4734. Retrieved from [Link]

-

Juergens, U. R., Stöber, M., & Vetter, H. (2004). Inhibitory activity of 1,8-cineol (eucalyptol) on cytokine production in cultured human lymphocytes and monocytes. Pulmonary pharmacology & therapeutics, 17(5), 281-287. Retrieved from [Link]

-

Worth, H., & Dethlefsen, U. (2009). Concomitant therapy with Cineole (Eucalyptole) reduces exacerbations in COPD: a placebo-controlled double-blind trial. Respiratory research, 10, 69. Retrieved from [Link]

-

Caceres, A. I., Liu, B., Jabba, S. V., D'Amours, M., & Jordt, S. E. (2017). TRPM8 Mediates the Anti-inflammatory Effects of Eucalyptol in a Mouse Model of LPS-Induced Pulmonary Inflammation. The FASEB Journal, 31(S1), lb785-lb785. Retrieved from [Link]

-

Zhou, J. Y., Tang, F. D., Mao, G. G., Shao, J., Wang, Y., & Bian, R. L. (2003). [Effect of Eucalyptus globulus oil on activation of nuclear factor-kappaB in THP-1 cells]. Zhejiang da xue xue bao. Yi xue ban = Journal of Zhejiang University. Medical sciences, 32(4), 315-318. Retrieved from [Link]

-

Ho, C. L., Li, L. H., Weng, Y. C., Hua, K. F., & Ju, T. C. (2020). Eucalyptus essential oils inhibit the lipopolysaccharide-induced inflammatory response in RAW264. 7 macrophages through reducing MAPK and NF-κB pathways. BMC complementary medicine and therapies, 20(1), 1-11. Retrieved from [Link]

-

TRPM8 – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

-

Juergens, U. R., Stöber, M., & Vetter, H. (2004). Inhibitory activity of 1,8-cineol (eucalyptol) on cytokine production in cultured human lymphocytes and monocytes. Pulmonary pharmacology & therapeutics, 17(5), 281-287. Retrieved from [Link]

-

Nuclear Translocation of p65 is Controlled by Sec6 via the Degradation of IκBα. (n.d.). Retrieved from [Link]

-

Regulation of monocyte redox balance by 1,8-cineole (eucalyptol) controls oxidative stress and pro-inflammatory responses in vitro: A new option to increase the antioxidant effects of combined respiratory therapy with budesonide and formoterol? - ResearchGate. (n.d.). Retrieved from [Link]

-

Greiner, J. F., Kaltschmidt, B., & Kaltschmidt, C. (2013). 1,8-Cineol inhibits nuclear translocation of NF-κB p65 and NF-κB-dependent transcriptional activity. Biochimica et Biophysica Acta (BBA)-General Subjects, 1830(10), 4725-4734. Retrieved from [Link]

-

Juergens, U. R., Dethlefsen, U., Steinkamp, G., Gillissen, A., Repges, R., & Vetter, H. (1998). Inhibition of cytokine production and arachidonic acid metabolism by eucalyptol (1.8-cineole) in human blood monocytes in vitro. European journal of medical research, 3(11), 508-510. Retrieved from [Link]

-

Proudfoot, C. J., Collie, I. T., & Ross, J. A. (2006). TRPM8 is the principal mediator of menthol-induced analgesia of acute and inflammatory pain. Pain, 122(1-2), 127-135. Retrieved from [Link]

-

Espinosa, L., Inglés-Esteve, J., Robert-Moreno, A., & Bigas, A. (2003). IκBα and p65 regulate the cytoplasmic shuttling of nuclear corepressors: cross-talk between Notch and NFκB pathways. Molecular and cellular biology, 23(15), 5291-5302. Retrieved from [Link]

-

Worth, H., Dethlefsen, U., & Schacher, C. (2009). Concomitant therapy with Cineole (Eucalyptole) reduces exacerbations in COPD: a placebo-controlled double-blind trial. Respiratory research, 10, 69. Retrieved from [Link]

-

TNF ELISA Protocol. (2024, March 2). protocols.io. Retrieved from [Link]

-

de Sousa, D. P. (2018). Beneficial Effects of Eucalyptol in the Pathophysiological Changes of the Respiratory System: A Proposal for Alternative Pharmacological Therapy for Individuals with COPD. Research Journal of Medicinal Plant, 12(1), 1-9. Retrieved from [Link]

-

Sun, L., Xu, R., & Sun, C. (2018). Treatment with eucalyptol mitigates cigarette smoke-induced lung injury through suppressing ICAM-1 gene expression. Bioscience reports, 38(4), BSR20171636. Retrieved from [Link]

-

Sun, L., Xu, R., & Sun, C. (2018). Treatment with eucalyptol mitigates cigarette smoke-induced lung injury through suppressing ICAM-1 gene expression. Bioscience reports, 38(4), BSR20171636. Retrieved from [Link]

-

Kang, J., & Kang, J. (2018). Eucalyptol protects lungs against bacterial invasion through attenuating ciliated cell damage and suppressing MUC5AC expression. Journal of cellular physiology, 234(5), 5842-5850. Retrieved from [Link]

-

2-steps RT-PCR Kit. (n.d.). Retrieved from [Link]

-

TNF-alpha ELISA. (2019, July 9). IBL International. Retrieved from [Link]

-

Western blot analysis of total and phospho-p38-MAPK in normal and... (n.d.). ResearchGate. Retrieved from [Link]

-

RT-PCR analysis of MUC5AC mRNA expression from A549 cells. Total RNA... (n.d.). ResearchGate. Retrieved from [Link]

-

FEV1: COPD Stages and What Your Results Mean. (2023, March 3). Healthline. Retrieved from [Link]

-

Minimal Clinically Important Differences in COPD Lung Function. (n.d.). ResearchGate. Retrieved from [Link]

-

PCR Master Mix preparation and RT-PCR. (2012, June 14). YouTube. Retrieved from [Link]

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Concomitant therapy with Cineole (Eucalyptole) reduces exacerbations in COPD: A placebo-controlled double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Relaxant effects of the essential oil of Eucalyptus tereticornis and its main constituent 1,8-cineole on guinea-pig tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academicjournals.org [academicjournals.org]

- 11. worthe-it.co.za [worthe-it.co.za]

- 12. Concomitant therapy with Cineole (Eucalyptole) reduces exacerbations in COPD: a placebo-controlled double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Modulatory Role of 1,8-Cineole in Inflammatory Signaling Pathways: A Technical Guide for Researchers

Executive Summary

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. The scientific community is increasingly exploring natural compounds for their therapeutic potential in modulating inflammatory processes. Among these, 1,8-cineole (eucalyptol), a monoterpene oxide found in various aromatic plants, has emerged as a promising anti-inflammatory agent. This technical guide provides an in-depth exploration of the signaling pathways through which 1,8-cineole exerts its anti-inflammatory effects, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms, present quantitative data on its efficacy, and provide detailed experimental protocols to investigate its activity, thereby offering a comprehensive framework for future research and therapeutic development.

Introduction: 1,8-Cineole as a Potent Anti-Inflammatory Phytochemical

1,8-cineole is a major constituent of essential oils from plants such as Eucalyptus globulus, Rosmarinus officinalis, and Salvia officinalis.[1] Traditionally used for its antiseptic and expectorant properties, modern research has illuminated its significant anti-inflammatory and antioxidant activities.[1] Clinical and preclinical studies have demonstrated its therapeutic benefits in inflammatory conditions, particularly those affecting the respiratory system like asthma and chronic obstructive pulmonary disease (COPD).[2] This guide will dissect the core signaling pathways that are targeted by 1,8-cineole, providing a molecular basis for its observed therapeutic effects.

Core Signaling Pathways Modulated by 1,8-Cineole

The anti-inflammatory properties of 1,8-cineole are primarily attributed to its ability to interfere with key signaling cascades that orchestrate the inflammatory response. The two central pathways impacted are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Mechanism of Action:

In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and initiate gene transcription.

1,8-cineole has been shown to inhibit NF-κB activation through multiple mechanisms:

-

Inhibition of IκBα Degradation: Studies have demonstrated that 1,8-cineole can prevent the degradation of IκBα, thereby retaining NF-κB in the cytoplasm.[3] This effect appears to be independent of IKK, suggesting a novel mechanism of action.[3]

-

Reduced Nuclear Translocation of p65: By stabilizing IκBα, 1,8-cineole effectively reduces the nuclear translocation of the p65 subunit of NF-κB.[3][4]

-

Upstream Regulation: Evidence suggests that 1,8-cineole may also target upstream components of the NF-κB pathway. For instance, it has been shown to modulate the activity of Transforming growth factor-β-activated kinase 1 (TAK1), a key kinase that integrates signals from various pro-inflammatory receptors to activate the IKK complex.[5][6][7]

Visualization of the NF-κB Signaling Pathway and 1,8-Cineole's Intervention:

Caption: 1,8-Cineole inhibits the NF-κB pathway by targeting TAK1 and stabilizing the IκBα-NF-κB complex.

Modulation of the MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial regulators of cellular responses to a variety of extracellular stimuli, including inflammatory signals.

Mechanism of Action:

1,8-cineole exhibits a complex and context-dependent modulation of the MAPK pathway:

-

Inhibition of p38 and JNK Phosphorylation: Several studies have reported that 1,8-cineole can suppress the phosphorylation and activation of p38 and JNK in response to inflammatory stimuli.[8][9]

-

Modulation of ERK Phosphorylation: The effect of 1,8-cineole on ERK activation is more nuanced, with some studies reporting an increase in ERK phosphorylation, which can sometimes be associated with anti-inflammatory responses.[8]

-

Regulation of MKP-1: A key mechanism underlying 1,8-cineole's effect on MAPKs is its ability to downregulate the expression of MAP kinase phosphatase-1 (MKP-1).[8][10] MKP-1 is a negative regulator of MAPKs, and its downregulation by 1,8-cineole may contribute to the differential effects observed on p38/JNK and ERK.

Visualization of the MAPK Signaling Pathway and 1,8-Cineole's Intervention:

Caption: 1,8-Cineole modulates the MAPK pathway by inhibiting upstream kinases and downregulating the phosphatase MKP-1.

Quantitative Effects of 1,8-Cineole on Inflammatory Mediators

The anti-inflammatory activity of 1,8-cineole has been quantified in numerous studies. Below is a summary of its inhibitory effects on key pro-inflammatory cytokines and enzymes of the arachidonic acid pathway.

| Inflammatory Mediator | Cell Type/System | Stimulus | 1,8-Cineole Concentration | % Inhibition / IC50 | Reference |

| Cytokines | |||||

| TNF-α | Human Monocytes | LPS | 1.5 µg/mL (10⁻⁵ M) | 99% | [11][12] |

| Human Monocytes | LPS | 0.15 µg/mL (10⁻⁶ M) | 77% | [11][12] | |

| IL-1β | Human Monocytes | LPS | 1.5 µg/mL (10⁻⁵ M) | 84% | [11][12] |

| Human Monocytes | LPS | 0.15 µg/mL (10⁻⁶ M) | 61% | [11][12] | |

| IL-6 | Human Monocytes | LPS | 1.5 µg/mL (10⁻⁵ M) | 76% | [11][12] |

| IL-8 | Human Monocytes | LPS | 1.5 µg/mL (10⁻⁵ M) | 65% | [11][12] |

| Arachidonic Acid Pathway Enzymes | |||||

| Cyclooxygenase-2 (COX-2) | In vitro assay | - | Preferential inhibition over COX-1 | [13] | |

| 5-Lipoxygenase (5-LOX) | In vitro assay | 5 µg/mL | 37.2% | [14] | |

| Leukotriene B4 (LTB4) | Human Monocytes | LPS | Dose-dependent | Significant inhibition | [15] |

| Thromboxane B2 (TXB2) | Human Monocytes | LPS | Dose-dependent | Significant inhibition | [15] |

Experimental Protocols for Investigating 1,8-Cineole's Anti-Inflammatory Effects

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments to assess the anti-inflammatory properties of 1,8-cineole.

Induction of Inflammatory Response in Macrophages

Rationale: Macrophages are key players in the innate immune response. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages via Toll-like receptor 4 (TLR4), leading to a robust inflammatory response. This model is widely used to screen for anti-inflammatory compounds.

Protocol:

-

Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Cell Seeding: Seed the cells into 6-well or 12-well plates at a density that allows for 70-80% confluency on the day of the experiment.

-

Pre-treatment with 1,8-Cineole: The following day, replace the medium with fresh medium containing various concentrations of 1,8-cineole (e.g., 1 µM, 10 µM, 50 µM) or vehicle control (e.g., DMSO). Incubate for 1-2 hours.

-

LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL.

-

Incubation: Incubate the cells for a specified period depending on the endpoint being measured (e.g., 6 hours for cytokine mRNA, 24 hours for cytokine protein).

-

Sample Collection: Collect the cell culture supernatant for cytokine analysis (ELISA) and lyse the cells for protein (Western blot) or RNA (qPCR) extraction.

Western Blot Analysis of NF-κB and MAPK Activation

Rationale: Western blotting allows for the detection and quantification of specific proteins, including the phosphorylated (activated) forms of signaling molecules. This technique is essential for elucidating the molecular mechanisms of 1,8-cineole's action.

Protocol:

-

Protein Extraction: Following the inflammatory induction protocol, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

ELISA for Cytokine Quantification

Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants.

Protocol:

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours.

-

Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours.

-

Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour.

-

Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate and incubate for 30 minutes.

-

Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).

-

Stop Reaction: Stop the reaction with a stop solution (e.g., H₂SO₄).

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.

Experimental Workflow Visualization

Caption: A generalized workflow for investigating the anti-inflammatory effects of 1,8-cineole in vitro.

Conclusion and Future Directions

1,8-cineole presents a compelling case as a natural anti-inflammatory agent with a multi-pronged mechanism of action. Its ability to concurrently inhibit the NF-κB and modulate the MAPK signaling pathways underscores its potential for the development of novel therapeutics for a range of inflammatory diseases. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to further explore the therapeutic applications of this fascinating monoterpene.

Future research should focus on:

-

In vivo studies: Validating the in vitro findings in animal models of inflammatory diseases.

-

Clinical trials: Well-designed clinical trials are necessary to establish the efficacy and safety of 1,8-cineole in human patients.

-

Drug delivery systems: Developing novel drug delivery systems to enhance the bioavailability and targeted delivery of 1,8-cineole.

-

Synergistic effects: Investigating the potential synergistic effects of 1,8-cineole with other anti-inflammatory agents.

By continuing to unravel the intricate molecular mechanisms of 1,8-cineole, the scientific community can pave the way for its successful integration into modern medicine as a safe and effective treatment for inflammatory disorders.

References

-

Yadav, N., & Chandra, H. (2017). Suppression of inflammatory and infection responses in lung macrophages by eucalyptus oil and its constituent 1,8-cineole: Role of pattern recognition receptors TREM-1 and NLRP3, the MAP kinase regulator MKP-1, and NFκB. PLoS One, 12(11), e0188232. [Link]

-

Greiner, J. F., Müller, J., Zeuner, M. T., Hauser, S., Seidel, T., Klenke, C., ... & Kaltschmidt, B. (2013). 1, 8-Cineol inhibits nuclear translocation of NF-κB p65 and NF-κB-dependent transcriptional activity. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1833(12), 2866-2878. [Link]

-

Yadav, N., & Chandra, H. (2017). Suppression of inflammatory and infection responses in lung macrophages by eucalyptus oil and its constituent 1,8-cineole: Role of pattern recognition receptors TREM-1 and NLRP3, the MAP kinase regulator MKP-1, and NFκB. PLoS One, 12(11), e0188232. [Link]

-

Yadav, N., & Chandra, H. (2017). Suppression of inflammatory and infection responses in lung macrophages by eucalyptus oil and its constituent 1,8-cineole: Role of pattern recognition receptors TREM-1 and NLRP3, the MAP kinase regulator MKP-1, and NFκB. Semantic Scholar. [Link]

-

Bastos, V. P. D., Gomes, A. S., Lima, F. J. B., Brito, T. S., Soares, P. M. G., Pinho, J. P. M., ... & Magalhães, P. J. C. (2011). 1, 8-Cineole inhibits p38 MAPK and presents positive effects in experimental allergic rhinitis. Journal of ethnopharmacology, 138(3), 633-639. [Link]

-

Hoch, H. G., Wölfle, U., & Schempp, C. M. (2023). Modes of Action of 1, 8-Cineol in Infections and Inflammation. International Journal of Molecular Sciences, 24(12), 10132. [Link]

-

Juergens, U. R., Stöber, M., Schmidt-Choudhury, A., & Vetter, H. (2004). Inhibitory activity of 1, 8-cineol (eucalyptol) on cytokine production in cultured human lymphocytes and monocytes. Pulmonary pharmacology & therapeutics, 17(5), 281-287. [Link]

-

Salehi, B., Sharifi-Rad, J., Quispe, C., Llaique, H., Villalobos, M., Smeriglio, A., ... & Martins, N. (2021). 1, 8-Cineole (Eucalyptol): A Key Player in the Therapeutic Effects of Commercially Important Essential Oils. Natural Product Communications, 16(7), 1934578X211021197. [Link]

-

Greiner, J. F., Müller, J., Zeuner, M. T., Hauser, S., Seidel, T., Klenke, C., ... & Kaltschmidt, B. (2013). 1, 8-Cineol inhibits nuclear translocation of NF-κB p65 and NF-κB-dependent transcriptional activity. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1833(12), 2866-2878. [Link]

-

Yadav, N., & Chandra, H. (2017). Suppression of inflammatory and infection responses in lung macrophages by eucalyptus oil and its constituent 1,8-cineole: Role of pattern recognition receptors TREM-1 and NLRP3, the MAP kinase regulator MKP-1, and NFκB. Semantic Scholar. [Link]

-

Juergens, U. R., Stöber, M., Schmidt-Choudhury, A., & Vetter, H. (2004). Inhibitory activity of 1, 8-cineol (eucalyptol) on cytokine production in cultured human lymphocytes and monocytes. ResearchGate. [Link]

-

Juergens, U. R. (2014). Anti-inflammatory properties of the monoterpene 1.8-cineole: current evidence for co-medication in inflammatory airway diseases. Drug research, 64(12), 638-646. [Link]

-

Seol, G. H., & Kim, K. Y. (2016). 1, 8-Cineole, a major constituent of eucalyptus oil, exerts antinociceptive and anti-inflammatory effects through the modulation of substance P. Journal of ethnopharmacology, 192, 107-113. [Link]

-

Jiang, Z., Zhou, B., Li, L., Zhang, L., Wu, W., & Xu, L. (2021). Protective Effects of 1, 8-Cineole Microcapsules Against Inflammation and Gut Microbiota Imbalance Associated Weight Loss Induced by Heat Stress in Broiler Chicken. Frontiers in microbiology, 12, 698034. [Link]

-

Beer, A. M., & Lukanov, J. (2014). Effects of 1, 8-Cineole on the Activity of Cyclooxygenase and Cyclooxygenase 1 and Cyclooxygenase 2 Isoforms. Phytomedicine, 21(11), 1253-1256. [Link]

-

Hoch, H. G., Wölfle, U., & Schempp, C. M. (2023). Modes of Action of 1, 8-Cineol in Infections and Inflammation. International journal of molecular sciences, 24(12), 10132. [Link]

-

Juergens, U. R., Stöber, M., & Vetter, H. (1998). Inhibition of cytokine production and arachidonic acid metabolism by eucalyptol (1.8-cineole) in human blood monocytes in vitro. European journal of medical research, 3(11), 508-510. [Link]

-

Tan, Z., Zhang, C., & Zhu, Q. (2024). 1,8-cineole (eucalyptol): A versatile phytochemical with therapeutic applications across multiple diseases. Biomedicine & Pharmacotherapy, 169, 115841. [Link]

-

Murthy, K. N., Jayaprakasha, G. K., & Singh, P. (2023). Molecular Docking Identifies 1, 8-Cineole (Eucalyptol) as A Novel PPARγ Agonist That Alleviates Colon Inflammation. International Journal of Molecular Sciences, 24(7), 6160. [Link]

-

Beer, A. M., & Lukanov, J. (2014). Effects of 1, 8-Cineole on the Activity of Cyclooxygenase and Cyclooxygenase 1 and Cyclooxygenase 2 Isoforms. ResearchGate. [Link]

-

Kılıç, A., & Yusufoğlu, A. S. (2021). In vitro ACE2 and 5-LOX Inhibition of Rosmarinus officinalis L. Essential Oil and its Major Component 1, 8-Cineole. Records of Natural Products, 15(5), 410. [Link]

-

Ma, S., Yang, B., Chen, X., Li, X., Jia, Y., & Zhang, C. (2023). 1, 8-cineole ameliorates colon injury by downregulating macrophage M1 polarization via inhibiting the HSP90-NLRP3-SGT1 complex. Journal of Pharmaceutical Analysis, 13(5), 493-504. [Link]

-

Tan, Z., Zhang, C., & Zhu, Q. (2024). 1,8-cineole (eucalyptol): A versatile phytochemical with therapeutic applications across multiple diseases. Biomedicine & Pharmacotherapy, 169, 115841. [Link]

-

Akgul, Y., Yerer, M. B., & Çelik, İ. (2022). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 27(11), 3505. [Link]

-

Murthy, K. N., Jayaprakasha, G. K., & Singh, P. (2023). Molecular Docking Identifies 1, 8-Cineole (Eucalyptol) as A Novel PPARγ Agonist That Alleviates Colon Inflammation. PMC. [Link]

-

Wu, M., Wang, Y. J., & Lee, S. W. (2008). TAK1-dependent signaling requires functional interaction with TAB2/TAB3. Journal of Biological Chemistry, 283(45), 30717-30726. [Link]

-

Yang, H., & Vemuri, K. (2015). Tak1 Interactions With TRPV1 and CB1 Control IL-6 and IL-8 Release in Human Corneal Epithelial Cells. Investigative ophthalmology & visual science, 56(10), 5897-5906. [Link]

-

Ao, J., Mu, Y., Xiang, L., & Chen, X. (2018). The interaction of TAK1 and TAB1 enhances LPS-induced cytokine release via modulating NF-κB activation (Larimichthys crocea). Fish & shellfish immunology, 74, 450-458. [Link]

-

Zhang, L., & Wang, W. (2018). TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. Frontiers in immunology, 9, 1683. [Link]

-

Totzke, J., Gurbani, D., & Raphemot, R. (2019). Multifaceted Roles of TAK1 Signaling in Cancer. Cancers, 11(11), 1746. [Link]

Sources

- 1. 1,8-cineole (eucalyptol): A versatile phytochemical with therapeutic applications across multiple diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,8-Cineol inhibits nuclear translocation of NF-κB p65 and NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modes of Action of 1,8-Cineol in Infections and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TAK1-DEPENDENT SIGNALING REQUIRES FUNCTIONAL INTERACTION WITH TAB2/TAB3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The interaction of TAK1 and TAB1 enhances LPS-induced cytokine release via modulating NF-κB activation (Larimichthys crocea) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]

- 8. Suppression of inflammatory and infection responses in lung macrophages by eucalyptus oil and its constituent 1,8-cineole: Role of pattern recognition receptors TREM-1 and NLRP3, the MAP kinase regulator MKP-1, and NFκB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Suppression of inflammatory and infection responses in lung macrophages by eucalyptus oil and its constituent 1,8-cineole: Role of pattern recognition receptors TREM-1 and NLRP3, the MAP kinase regulator MKP-1, and NFκB | PLOS One [journals.plos.org]

- 11. Inhibitory activity of 1,8-cineol (eucalyptol) on cytokine production in cultured human lymphocytes and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ACG Publications - In vitro ACE2 and 5-LOX Inhibition of Rosmarinus officinalis L. Essential Oil and its Major Component 1,8-Cineole [acgpubs.org]

- 15. Inhibition of cytokine production and arachidonic acid metabolism by eucalyptol (1.8-cineole) in human blood monocytes in vitro [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic and Pharmacodynamic Profile of Eucalyptol: A Technical Guide for Drug Development Professionals

Introduction: Eucalyptol as a Therapeutic Agent

Eucalyptol, also known as 1,8-cineole, is a naturally occurring monoterpenoid and a major constituent of eucalyptus oil.[1] It has a long history of use in traditional medicine for its characteristic aroma and therapeutic properties.[2] Modern pharmacological research has begun to systematically investigate its potential, revealing a range of beneficial effects, particularly in the context of respiratory and inflammatory diseases.[3][4] This technical guide provides an in-depth overview of the pharmacokinetic and pharmacodynamic properties of eucalyptol, offering a valuable resource for researchers, scientists, and drug development professionals. We will explore its absorption, distribution, metabolism, and excretion (ADME) profile, delve into its mechanisms of action, and provide detailed protocols for its preclinical and clinical evaluation.

Part 1: Pharmacokinetics of Eucalyptol

Understanding the pharmacokinetic profile of eucalyptol is fundamental to its development as a therapeutic agent. This section outlines the key ADME parameters of eucalyptol.

Absorption

Eucalyptol is readily absorbed from the gastrointestinal tract following oral administration.[5] Studies in rabbits have shown that peak plasma concentrations of eucalyptol and its primary metabolites are reached within 30 to 60 minutes.[5] The lipophilic nature of eucalyptol facilitates its rapid absorption and distribution into the bloodstream. Furthermore, eucalyptol can be absorbed systemically through inhalation, a common route of administration for its use in respiratory ailments.[6] Interestingly, the oral bioavailability of eucalyptol can be dose-dependent, with evidence suggesting that at higher doses, first-pass metabolism may become saturated, leading to a significant increase in bioavailability.[7]

Distribution

Following absorption, eucalyptol is widely distributed throughout the body. Its ability to cross the blood-brain barrier has been demonstrated in animal models, suggesting its potential for neurological applications.[8][9] Eucalyptol's distribution to the lungs is particularly relevant to its therapeutic effects on the respiratory system, where it can exert its local anti-inflammatory and bronchodilatory actions.[6] The volume of distribution of eucalyptol is large, indicating extensive tissue uptake.[7]

Metabolism

Eucalyptol undergoes extensive metabolism, primarily in the liver. The cytochrome P450 (CYP) enzyme system, particularly CYP3A4, plays a crucial role in its biotransformation.[10] The primary metabolic pathways involve hydroxylation, leading to the formation of metabolites such as 2-hydroxy-eucalyptol and 3-hydroxy-eucalyptol.[5] These hydroxylated metabolites can be further conjugated with glucuronic acid before excretion.[10] It is important to consider the potential for drug-drug interactions when co-administering eucalyptol with other drugs that are also metabolized by CYP enzymes.[11]

Table 1: Summary of Key Pharmacokinetic Parameters of Eucalyptol

| Parameter | Value/Description | Species | Reference |

| Time to Peak Plasma Concentration (Tmax) | 30 - 60 minutes | Rabbit | [5] |

| 2 - 4 hours (in exhaled breath) | Human | [6] | |

| Oral Bioavailability (F) | Low at low doses, increases with dose | Brushtail Possum | [7] |

| Metabolism | Primarily hepatic via Cytochrome P450 (CYP3A4) | Human | [10] |

| Major Metabolites | 2-hydroxy-eucalyptol, 3-hydroxy-eucalyptol | Human, Rabbit | [5][10] |

| Elimination Half-life (t1/2) | Approximately 7 hours | Brushtail Possum | [7] |

| Approximately 2.3 hours (in exhaled breath) | Human | [6] |

Excretion

The metabolites of eucalyptol are primarily excreted in the urine as glucuronide conjugates.[5][10] A smaller portion of unchanged eucalyptol can be eliminated through exhalation, which is a notable characteristic that allows for non-invasive monitoring of its pharmacokinetics through breath analysis.[6]

Part 2: Pharmacodynamics of Eucalyptol

The therapeutic effects of eucalyptol are underpinned by its diverse pharmacodynamic activities. This section explores the key mechanisms of action that contribute to its anti-inflammatory, analgesic, and respiratory benefits.

Anti-inflammatory Effects

A significant body of evidence supports the potent anti-inflammatory properties of eucalyptol.[12][13] It has been shown to suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[8][13] This cytokine modulation is achieved, in part, through the inhibition of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[8][[“]] By downregulating these pathways, eucalyptol can effectively reduce the inflammatory cascade in various disease models, including respiratory conditions and arthritis.[8][12]

Analgesic Effects

Eucalyptol has demonstrated analgesic properties in preclinical studies.[12] Its pain-relieving effects are likely linked to its anti-inflammatory actions, as inflammation is a major contributor to pain.[12] Additionally, some studies suggest that eucalyptol may directly interact with pain signaling pathways, although the precise mechanisms are still under investigation.

Effects on the Respiratory System

Eucalyptol is widely recognized for its beneficial effects on the respiratory system.[3][4] It has been shown to have bronchodilatory effects, helping to relax the smooth muscles of the airways and improve airflow.[2] Furthermore, eucalyptol acts as a mucolytic agent, facilitating the clearance of mucus from the respiratory tract.[2] These properties make it a valuable therapeutic option for conditions such as asthma, bronchitis, and chronic obstructive pulmonary disease (COPD).[3][15] Clinical trials have demonstrated that eucalyptol can reduce exacerbations in COPD and improve lung function in patients with asthma.[3]

Antimicrobial and Antioxidant Activity

Eucalyptol also exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi.[13][16] This property contributes to its therapeutic utility in respiratory infections. Additionally, eucalyptol possesses antioxidant effects, helping to neutralize harmful reactive oxygen species (ROS) and reduce oxidative stress, which is implicated in the pathophysiology of many chronic diseases.[8][12]

Diagram 1: Key Pharmacodynamic Mechanisms of Eucalyptol

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. tofwerk.com [tofwerk.com]

- 7. Pharmacokinetics of 1,8-cineole, a dietary toxin, in the brushtail possum (Trichosurus vulpecula): significance for feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Essential Oils and Eucalyptol From Artemisia vulgaris L. Prevent Acetaminophen-Induced Liver Injury by Activating Nrf2–Keap1 and Enhancing APAP Clearance Through Non-Toxic Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Eucalyptol alleviates inflammation and pain responses in a mouse model of gout arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. consensus.app [consensus.app]

- 15. journalejmp.com [journalejmp.com]

- 16. researchgate.net [researchgate.net]

Investigating the Biosynthesis Pathway of Eucalyptol in Eucalyptus: A Technical Guide for Researchers

Introduction: The Significance of Eucalyptol and Its Biosynthesis

Eucalyptol, also known as 1,8-cineole, is a monoterpenoid and a prominent secondary metabolite in the plant kingdom, most notably in various Eucalyptus species.[1][2][3] This bicyclic ether is responsible for the characteristic aroma of eucalyptus and possesses a wide range of commercially valuable properties, including antiseptic, anti-inflammatory, and respiratory therapeutic effects.[4][5][6] The growing interest in natural products for pharmaceuticals, agrochemicals, and biofuels has intensified the need for a comprehensive understanding of the eucalyptol biosynthetic pathway. Elucidating this pathway is crucial for metabolic engineering efforts aimed at enhancing its production in both native and heterologous systems.

This technical guide provides an in-depth exploration of the core biosynthetic pathway of eucalyptol in Eucalyptus. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical knowledge and practical, field-proven experimental protocols. We will delve into the key enzymatic steps, gene expression analysis, metabolic profiling, and protein characterization, providing a robust framework for investigating and manipulating this important metabolic pathway.

The Eucalyptol Biosynthesis Pathway: A Step-by-Step Elucidation

The biosynthesis of eucalyptol in Eucalyptus originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which supplies the fundamental five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The subsequent steps are catalyzed by a series of specialized enzymes, culminating in the formation of eucalyptol.

The MEP Pathway: The Foundation of Isoprenoid Biosynthesis

In plants, the MEP pathway, localized in the plastids, is the primary source of IPP and DMAPP for monoterpene biosynthesis. This pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate and involves a series of enzymatic reactions to produce the universal C5 isoprenoid units.

Geranyl Diphosphate Synthase (GPPS): The First Committed Step

The first committed step in monoterpene biosynthesis is the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 precursor, geranyl diphosphate (GPP). This reaction is catalyzed by geranyl diphosphate synthase (GPPS). In some plants, GPPS exists as a heterodimer, requiring the association of two different subunits for its activity.

1,8-Cineole Synthase (CinS): The Key Cyclization Step

The final and defining step in eucalyptol biosynthesis is the conversion of GPP to 1,8-cineole. This complex cyclization reaction is catalyzed by the enzyme 1,8-cineole synthase (CinS), a member of the terpene synthase (TPS) family of enzymes. The proposed mechanism involves the isomerization of GPP to linalyl diphosphate (LPP), followed by its ionization to a carbocation intermediate, which then undergoes a series of rearrangements and cyclization, ultimately yielding 1,8-cineole.

Protocol 1: RNA Extraction and cDNA Synthesis from Eucalyptus Leaves

This protocol outlines the extraction of high-quality total RNA from Eucalyptus leaves, a crucial first step for gene cloning and expression analysis.

Materials:

-

Fresh, young Eucalyptus leaves

-

Liquid nitrogen

-

Mortar and pestle, pre-chilled

-

Plant RNA extraction kit (e.g., Qiagen RNeasy Plant Mini Kit)

-

DNase I, RNase-free

-

Reverse transcription kit (e.g., SuperScript™ III First-Strand Synthesis System)

-

Oligo(dT) primers

-

Nuclease-free water

Procedure:

-

Harvest approximately 100 mg of fresh, young Eucalyptus leaves and immediately freeze in liquid nitrogen to prevent RNA degradation.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Proceed with total RNA extraction using a commercial plant RNA extraction kit, following the manufacturer's instructions.

-

Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

-

Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on a denaturing agarose gel. Look for intact 28S and 18S ribosomal RNA bands.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit and oligo(dT) primers, following the manufacturer's protocol.

-

The resulting cDNA can be used as a template for PCR amplification.

Protocol 2: PCR Amplification and Cloning of 1,8-Cineole Synthase Gene

This protocol describes the amplification of the 1,8-cineole synthase gene from the synthesized cDNA.

Materials:

-

Eucalyptus leaf cDNA

-

Gene-specific or degenerate primers for 1,8-cineole synthase

-